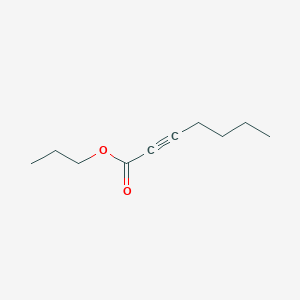

Propyl hept-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

3882-57-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

propyl hept-2-ynoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-6,9H2,1-2H3 |

InChI Key |

ZRBPUEOLDSVZMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(=O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Hept 2 Ynoate and Analogous Alkynoic Esters

Direct Esterification Routes to Propyl hept-2-ynoate

Direct esterification represents a fundamental approach to synthesizing this compound, typically by reacting hept-2-ynoic acid with propanol. This transformation can be facilitated by catalysts, which can be either acidic or basic, or through the use of specialized reagents designed to promote ester formation under mild conditions.

Acid- and Base-Catalyzed Esterification Protocols

Acid-Catalyzed Esterification (Fischer Esterification)

The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. chemguide.co.ukbyjus.com In the case of this compound, this involves the reaction of hept-2-ynoic acid with propanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.orgathabascau.camasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (propanol). masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. libretexts.org Finally, deprotonation of the ester gives the final product and regenerates the acid catalyst. libretexts.org While effective for simple alcohols, this method may not be suitable for acid-sensitive substrates. commonorganicchemistry.com

Base-Catalyzed Esterification

Base-catalyzed esterification, also known as saponification in the context of ester hydrolysis, is generally less common for the synthesis of esters from carboxylic acids and more relevant for the reverse reaction. chemistrysteps.comjk-sci.com The direct reaction of a carboxylic acid and an alcohol under basic conditions is not typically favored because the base will deprotonate the carboxylic acid to form a carboxylate anion. This anion is less electrophilic and thus less reactive towards nucleophilic attack by the alcohol.

However, a related two-step process can be employed. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride. This acid chloride can then be reacted with an alcohol in the presence of a non-nucleophilic base, like pyridine, to form the ester.

The hydrolysis of esters is effectively catalyzed by a base. numberanalytics.com This process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl group, forming a tetrahedral intermediate. libretexts.org This intermediate then expels an alkoxide ion, yielding a carboxylic acid, which is subsequently deprotonated by the base to form a carboxylate salt. libretexts.orgchemistrysteps.com This final deprotonation step renders the reaction essentially irreversible. chemistrysteps.com

Specialized Esterification Techniques and Reagents

To overcome the limitations of traditional acid- and base-catalyzed methods, particularly for sensitive or sterically hindered substrates, several specialized esterification techniques have been developed.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols, which is particularly useful for substrates that are sensitive to acidic conditions. commonorganicchemistry.comorganic-chemistry.org This reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species. researchgate.net This species is then readily attacked by the alcohol to form the desired ester, with the byproduct being a stable urea (B33335) derivative (dicyclohexylurea or diisopropylurea). organic-chemistry.org

Yamaguchi Esterification

The Yamaguchi esterification is another powerful method for the synthesis of esters, especially macro-lactones and highly functionalized esters, under mild conditions. frontiersin.orgwikipedia.org This procedure involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) to form a mixed anhydride (B1165640). wikipedia.orgjk-sci.com This anhydride is then treated with an alcohol in the presence of a stoichiometric amount of DMAP to yield the ester. jk-sci.comorganic-chemistry.org

The mechanism proceeds through the formation of the mixed anhydride, which is then regioselectively attacked by DMAP at the less sterically hindered carbonyl carbon. wikipedia.org This generates a highly electrophilic acyl-substituted DMAP intermediate, which is subsequently attacked by the alcohol to afford the final ester product. wikipedia.org

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or removal of water. organic-chemistry.orgathabascau.camasterorganicchemistry.com |

| Steglich Esterification | Carboxylic acid, alcohol, DCC (or DIC), DMAP (catalytic) | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.comorganic-chemistry.org |

| Yamaguchi Esterification | Carboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP (stoichiometric) | Mild conditions, effective for sterically hindered substrates and macrolactonization. frontiersin.orgwikipedia.org |

Carbon-Carbon Bond Formation Strategies for Hept-2-ynoate Scaffolds

Alkyne Functionalization and Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of alkynyl compounds.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. To synthesize a hept-2-ynoate scaffold, a suitable terminal alkyne could be coupled with a vinyl or aryl halide, followed by further functional group manipulations. For instance, a terminal alkyne could be coupled with a halo-acrylate derivative. rsc.org

The catalytic cycle of the Sonogashira reaction is thought to involve two interconnected cycles. unit.no In the palladium cycle, oxidative addition of the palladium(0) catalyst to the halide is a key step. unit.no The copper cycle is believed to involve the formation of a copper acetylide species. unit.no Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Recent advancements have led to the development of palladium-catalyzed methods for the synthesis of esters from arenes through C-H bond activation and thianthrenation, offering novel routes to functionalized esters. organic-chemistry.orgnih.gov Additionally, palladium-catalyzed α-arylation of esters provides a direct method to introduce aryl groups to ester compounds. organic-chemistry.orgnih.gov

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction that couples a terminal alkyne with a haloalkyne to produce an unsymmetrical diyne. synarchive.comjk-sci.comwikipedia.org This reaction is typically carried out in the presence of a copper(I) salt, such as copper(I) bromide, and an amine base. wikipedia.org The reaction is highly selective, yielding a single diyne product, unlike the related Glaser coupling which can produce a mixture of products. wikipedia.org

The mechanism involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. wikipedia.org This species then undergoes a process of oxidative addition and reductive elimination with the haloalkyne to form the new carbon-carbon bond of the diyne. wikipedia.org Recent modifications have focused on making the reaction more tolerant to air, for example, by using sodium ascorbate (B8700270) as a reducing agent to maintain the copper catalyst in its active Cu(I) state. chemistryviews.org This method has been applied in the synthesis of various natural products containing the diacetylene motif. rsc.org While directly producing a diyne, this methodology can be adapted to create precursors for hept-2-ynoate systems through subsequent chemical transformations.

| Coupling Reaction | Catalyst/Reagents | Reactants | Product |

| Sonogashira Coupling | Pd complex, Cu(I) salt, base | Terminal alkyne, aryl/vinyl halide | Disubstituted alkyne |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, base | Terminal alkyne, haloalkyne | Unsymmetrical diyne |

Ruthenium-Catalyzed Hydroesterification

Ruthenium-catalyzed hydroesterification has emerged as a powerful tool for the synthesis of esters from alkynes. researchgate.netacs.org This method involves the addition of a formate (B1220265) ester or an alcohol and carbon monoxide across the carbon-carbon triple bond. Ruthenium complexes, particularly those based on ruthenium carbonyl clusters like Ru3(CO)12, are effective catalysts for this transformation. researchgate.netethz.ch The process offers a direct route to α,β-unsaturated esters from alkynes.

The efficiency of these reactions can be significantly enhanced by the presence of additives. For instance, the addition of halide ions has been shown to dramatically improve reaction efficiency, allowing for lower reaction temperatures and broadening the substrate scope. acs.org The use of a chelating 2-pyridylmethyl formate as a CO source is one such strategy. acs.org Mechanistic studies suggest that the halide additive facilitates the dissociation of the triruthenium carbonyl precursor into the active catalytic species. acs.org

Research has also explored various ruthenium catalyst systems to improve selectivity. Ruthenium complexes have been successfully used in the highly regioselective Markovnikov addition of carboxylic acids to terminal alkynes, yielding valuable enol esters. organic-chemistry.org The selectivity and activity of these catalysts can be further improved by the addition of co-catalysts like silver triflate (AgOTf). organic-chemistry.org This allows for the synthesis of a broad range of esters under mild conditions with good to excellent yields. organic-chemistry.org

Table 1: Examples of Ruthenium-Catalyzed Hydroesterification Conditions

| Catalyst System | CO Source | Key Features | Reference |

|---|---|---|---|

| Ru3(CO)12 / Halide Salt | 2-Pyridylmethyl formate | Enhanced efficiency, lower reaction temperature. | acs.org |

| [PPN][Ru3H(CO)11] / PCy3 | Formate Esters | Does not require a carbon monoxide atmosphere. | ethz.ch |

| Ru3(CO)12 / [Bmim]Cl | Carbon Monoxide | High yields for industrially important esters. | researchgate.net |

| Ru/NbOx | Carbon Monoxide | Heterogeneous catalyst, high selectivity, ambient pressure. | nih.gov |

Condensation and Cyclization Methodologies

Condensation reactions represent a fundamental approach to ester synthesis, including that of alkynoic esters. The most direct method is the Fischer esterification, where a carboxylic acid (hept-2-ynoic acid) reacts with an alcohol (propanol) in the presence of an acid catalyst. libretexts.org For more sensitive substrates or to achieve higher yields under milder conditions, various coupling agents are employed. One such method involves using 2-methyl-6-nitrobenzoic anhydride, which, in combination with triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), facilitates the formation of esters from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org This method is noted for its high chemoselectivity and efficiency. organic-chemistry.org

Cyclization reactions of alkynoic acids are a primary route to unsaturated lactones, which are cyclic esters. These intramolecular additions can be catalyzed by various metals, including gold and mercury. mdpi.combeilstein-journals.orgmdpi.com For example, terminal alkynoic acids can undergo 5-exo-dig cyclization in the presence of a gold catalyst like AuCl to form γ-enol-lactones. mdpi.com The reaction proceeds via the intramolecular addition of the carboxylate to the alkyne, activated by the gold catalyst. mdpi.com Similarly, mercury(II) salts can catalyze the cyclization of 4-pentynoic acid derivatives to yield γ-methylene butyrolactones. beilstein-journals.org Ruthenium catalysts have also been documented in the cyclization of alkynoic acids, though less frequently. uniovi.es

Alkylation Reactions in Hept-2-ynoate Synthesis

Alkylation of terminal alkynes is a cornerstone of alkyne chemistry and a versatile method for constructing the carbon skeleton of molecules like this compound. libretexts.org This process involves two main steps: the deprotonation of a terminal alkyne to form a nucleophilic acetylide anion, followed by the reaction of this anion with an electrophile, typically a primary alkyl halide. libretexts.orgyoutube.com

To synthesize the hept-2-ynoate backbone, one could start with a smaller terminal alkyne, such as 1-hexyne (B1330390). Treatment of 1-hexyne with a strong base like sodium amide (NaNH2) or sodium hydride (NaH) in a suitable solvent generates the hexyn-1-ide anion. youtube.comyoutube.com This anion can then be reacted with a methyl halide (e.g., methyl iodide) to form hept-2-yne. khanacademy.org Subsequent esterification of hept-2-yne would yield the target molecule. Alternatively, the synthesis could begin with propyne, which is deprotonated and then alkylated with a four-carbon alkyl halide like 1-bromobutane. libretexts.org

It is crucial that primary alkyl halides are used in this S_N2 reaction, as acetylide anions are strong bases and will promote elimination reactions with secondary and tertiary alkyl halides. libretexts.org

Table 2: General Scheme for Alkyne Alkylation

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | Terminal Alkyne + Strong Base (e.g., NaNH2) | Acetylide Anion | Generation of Nucleophile | youtube.comyoutube.com |

| 2 | Acetylide Anion + Primary Alkyl Halide (R-X) | Internal Alkyne | Carbon Chain Elongation | libretexts.orgkhanacademy.org |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives often requires advanced asymmetric strategies.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.orgresearchgate.net For example, an achiral alkynoic acid can be attached to a chiral oxazolidinone auxiliary to form an N-alkynoyl oxazolidinone. The chiral environment provided by the auxiliary can then control the stereoselectivity of reactions such as additions to the alkyne or alkylations at the α-carbon.

Another example is the use of Oppolzer's camphorsultam as a chiral auxiliary. This has been successfully applied in stereoselective cascade cyclizations of 1,5-enynes, demonstrating the power of auxiliaries in controlling complex transformations. researchgate.net The ester linkage is a common point of attachment for these auxiliaries, as it allows for efficient cleavage of the product from the auxiliary via hydrolysis or reduction. sfu.ca

Asymmetric Catalysis in Alkyne Functionalization

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org In the context of alkynoic esters, transition metal catalysis is particularly significant. rsc.org

A notable strategy involves the sequential use of palladium and copper catalysis for the enantioselective synthesis of β-alkynyl esters. nih.gov This process first uses a palladium catalyst for the hydroalkynylation of an ynoate with a terminal alkyne, followed by an asymmetric copper-catalyzed 1,4-addition of a hydride. nih.gov This method is highly regio- and stereoselective and tolerates a variety of functional groups. nih.gov

Copper catalysts, often paired with chiral ligands, are also effective in the asymmetric addition of nucleophiles to alkyne-containing substrates. For instance, Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters has been developed to produce linear chiral N,O-ketals with high yields and excellent enantioselectivities (up to 96% ee). nih.gov Similarly, a synergistic Cu/Pd catalyst system can be used for the enantioselective coupling between aldimine esters and alkynes to afford α-quaternary allyl amino ester derivatives. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scribd.com In the synthesis of this compound, these principles can be applied in several ways.

Catalysis: The use of catalytic methods, such as the Ruthenium-catalyzed hydroesterification mentioned earlier, is a core tenet of green chemistry. Catalytic reactions reduce waste by using small amounts of a catalyst to convert large amounts of starting material, in contrast to stoichiometric reagents which are consumed in the reaction. dokumen.pubwhiterose.ac.uk Heterogeneous catalysts, like the Ru/NbOx system for alkoxycarbonylation, are particularly advantageous as they can be easily separated from the reaction mixture and recycled. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is key. whiterose.ac.uk Addition reactions, such as hydroesterification, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.

Safer Solvents and Conditions: Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. Research into the sustainable production of esters includes thermal processes in the presence of carbon black, avoiding traditional solvents. nih.gov Furthermore, developing processes that operate at ambient temperature and pressure, like some modern alkoxycarbonylation reactions, reduces energy consumption. nih.gov

Renewable Feedstocks: A long-term goal of green chemistry is to use renewable resources. The synthesis of esters from biomass-derived starting materials, such as using lipase (B570770) enzymes to convert furfuryl alcohol and fatty acids into esters, exemplifies this principle. rsc.org While not directly applied to this compound in the reviewed literature, these biocatalytic and green approaches are transferable to the synthesis of various esters. rsc.orgresearchgate.net

Table 3: Application of Green Chemistry Principles to Ester Synthesis

| Green Principle | Application in Ester Synthesis | Example | Reference |

|---|---|---|---|

| Catalysis | Use of recyclable, efficient metal catalysts. | Ruthenium or palladium-catalyzed hydroesterification/alkoxycarbonylation. | acs.orgnih.gov |

| Atom Economy | Favoring addition reactions over other types. | Direct hydroesterification of an alkyne. | researchgate.net |

| Energy Efficiency | Developing reactions that run at ambient conditions. | Ambient-pressure alkoxycarbonylation with Ru/NbOx catalyst. | nih.gov |

| Use of Renewable Feedstocks | Biocatalytic synthesis from biomass-derived materials. | Lipase-catalyzed synthesis of esters from furfuryl alcohol. | rsc.org |

| Safer Solvents | Reducing or replacing hazardous organic solvents. | Thermally induced synthesis using porous carbon material. | nih.gov |

Solvent-Free and Aqueous Medium Reaction Conditions

The move towards more environmentally benign chemical processes has spurred the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. pharmafeatures.comijrpr.com Solvent-free reactions, also known as neat reactions, and reactions conducted in aqueous media are at the forefront of this green chemistry revolution. pharmafeatures.comijrpr.comrsc.org

Solvent-Free Synthesis:

Solvent-free reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. ijrpr.com These reactions can be facilitated by various techniques such as mechanical activation (ball milling) or thermal activation. ijrpr.comrsc.org For instance, the Knoevenagel condensation, a key C-C bond-forming reaction, has been effectively carried out under solvent-free conditions using mechanochemical activation. ijrpr.com Similarly, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, can be performed in a solvent-free environment, which is a significant improvement over traditional methods that require a solvent and an amine. cem.com Another example is the Glaser coupling, a copper-catalyzed reaction of two terminal alkynes to form diacetylene derivatives, which has been successfully demonstrated under solvent-free conditions using microwave irradiation. cem.com

Aqueous Medium Reactions:

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and abundant nature. While the insolubility of many organic reactants in water presents a challenge, various strategies have been developed to overcome this limitation. For example, the reaction of propiolate esters with tertiary alkylamines in highly aqueous media has been shown to yield betaines. researchgate.netcdnsciencepub.comcdnsciencepub.com In some cases, the presence of a small amount of water can significantly influence the reaction outcome, as seen in the formation of symmetrical ethers from the interaction of tertiary alkylamines with propiolic acid esters. cdnsciencepub.com

The synthesis of methyl 3-bromopropiolate has been achieved through the esterification of 3-bromopropiolic acid in the presence of methanol (B129727) and sulfuric acid, with the bromo acid being prepared by the bromination of propiolic acid in an aqueous solution of potassium hypobromite. orgsyn.org However, this method can lead to inconsistent results. orgsyn.org A more reliable method for preparing 1-iodoalk-1-ynes under phase-transfer conditions utilizes molecular iodine and a copper(I) iodide catalyst in the presence of a base, with ethyl 3-iodopropiolate being synthesized in an 80% yield via this route. orgsyn.org

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to create catalysts that are not only highly active and selective but also reusable and environmentally benign. labmanager.com

Gold-Based Catalysis:

Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the hydrofunctionalization of alkynes. mdpi.com Gold(I) complexes, for instance, have been effectively used in the intermolecular addition of carboxylic acids to alkynes, leading to the formation of enol esters. mdpi.com The combination of a gold(I) catalyst with an ionic liquid as a solvent has been shown to efficiently promote the synthesis of coumarins from phenols and alkynoic acids or esters. researchgate.net This system is notable for its high atom economy and mild reaction conditions. researchgate.net

Heterogeneous gold catalysts, where gold nanoparticles are supported on materials like cellulose, offer the advantage of easy recovery and recyclability. nih.govacs.org A cellulose-supported gold nanocatalyst has been successfully employed for the cycloisomerization of alkynoic acids to enol lactones in high yields. nih.govacs.org Remarkably, this heterogeneous Au(0) catalyst was effective in reactions that typically require a homogeneous Au(I) catalyst and could be recycled for nine cycles without a loss in efficiency. nih.govacs.org

Other Catalytic Systems:

Beyond gold, other catalytic systems are being explored for the synthesis of esters and related compounds. A novel approach utilizing a synergistic strategy where a Lewis acid activates an azaarene and a Lewis base activates an electrophile has been developed for the enantioselective addition of alkyl-benzoxazoles to enals. soton.ac.uk This dual activation allows for reactions to proceed under mild conditions. soton.ac.uk

In the realm of biocatalysis, lipase from Aspergillus oryzae immobilized on a silica-magnesia support has demonstrated high activity in the synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids. rsc.org This biocatalyst was effective in a continuous flow reactor, showcasing its potential for industrial-scale green synthesis. rsc.org

The development of bimetallic catalysts, such as rhodium-ruthenium oxide clusters, represents another promising direction. labmanager.com These catalysts have shown exceptional activity in the cross-dehydrogenative coupling of arenes and carboxylic acids to produce aryl esters, using molecular oxygen as the sole oxidant. labmanager.com

The following tables summarize some of the key findings in the development of sustainable synthetic methodologies for alkynoic esters and related compounds.

| Reaction | Catalyst | Solvent | Key Features | Reference(s) |

| Addition of Carboxylic Acids to Alkynes | [Au(PPh3)]+ | - | Forms enol esters | mdpi.com |

| Coumarin Synthesis | Gold(I)/Ionic Liquid | Ionic Liquid | High atom economy, mild conditions | researchgate.net |

| Cycloisomerization of Alkynoic Acids | Cellulose-supported Au nanoparticles | - | Recyclable, high yield | nih.govacs.org |

| Ester Synthesis | Immobilized Lipase | Cyclohexane | Biocatalytic, continuous flow | rsc.org |

| Aryl Ester Synthesis | RhRu bimetallic oxide clusters | - | Uses O2 as oxidant | labmanager.com |

| A summary of sustainable catalytic systems for the synthesis of esters and related compounds. |

| Reactants | Product | Conditions | Yield | Reference(s) |

| Propiolate esters and tertiary alkylamines | Betaines | Highly aqueous media | Good yield | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Phenols and alkynoic acids/esters | Coumarins | Gold(I)/Ionic Liquid, room temp. | - | researchgate.net |

| γ-alkynoic acids | 5-membered ring enol lactones | Iminophosphorane-based gold(I)-chloride in 1ChCl/2Urea | High yields | mdpi.com |

| Alkynoic acids | Enol lactones | Cellulose-supported Au nanoparticles | High yields | nih.govacs.org |

| Furfuryl alcohol and C8–C18 carboxylic acids | Esters | Immobilized lipase, cyclohexane, 25 °C | 88.7–90.2% conversion | rsc.org |

| A summary of reaction conditions and yields for the synthesis of alkynoic esters and derivatives. |

Elucidation of Reaction Mechanisms and Chemical Transformations of Propyl Hept 2 Ynoate

Addition Reactions to the Alkyne Triple Bond in Propyl hept-2-ynoate

The triple bond in this compound is a key functional group that readily undergoes addition reactions, allowing for the introduction of a wide range of functionalities and the construction of more complex molecular architectures.

Hydrofunctionalization reactions involve the addition of an E-H bond (where E is a heteroatom or carbon) across the alkyne's triple bond. These processes are highly atom-economical and provide direct routes to functionalized alkenes. mdpi.com

Hydroesterification: The addition of carboxylic acids to alkynes, known as hydro-oxycarbonylation, can be catalyzed by various transition metals, with gold catalysts showing notable efficiency. mdpi.com This reaction can proceed intermolecularly to yield enol esters or intramolecularly to form lactones. mdpi.comuniovi.es For instance, ruthenium-catalyzed hydroesterification of alkynes with formates has been demonstrated to produce α,β-unsaturated esters. thieme-connect.de While direct studies on this compound are not prevalent, analogous reactions with other alkynoates suggest its capability to undergo such transformations. The mechanism often involves the formation of a metal-alkoxycarbonyl complex followed by the insertion of the alkyne. yok.gov.tr

Hydroamination: The addition of N-H bonds from amines to alkynes is a fundamental route to enamines and imines. While uncatalyzed hydroamination generally requires harsh conditions, transition metal catalysis facilitates the reaction under milder conditions. Copper(II) has been shown to catalyze the hydrofunctionalization of unactivated alkynes with various NH-nucleophiles, leading to the formation of enamine building blocks. chemrxiv.org

The control of regioselectivity (where the new groups add) and stereoselectivity (the spatial arrangement of the new groups) is a critical aspect of alkyne addition chemistry.

Anti-Addition: In many transition metal-catalyzed additions to alkynes, an anti-addition mechanism is observed, where the two new substituents add to opposite faces of the triple bond. researchgate.net For example, phosphine-catalyzed anti-carboboration of alkynoates with various boranes has been shown to be completely regio- and stereoselective. nih.gov This reaction delivers the boron atom to the β-carbon of the alkynoate. nih.gov The proposed mechanism involves the initial addition of the phosphine (B1218219) to the β-carbon of the alkynoate, which then facilitates the anti-addition of the carboborane. rsc.orgresearchgate.net

The table below summarizes examples of regio- and stereoselective additions to alkynoates.

| Reaction | Catalyst/Reagent | Selectivity | Product Type |

| Carboboration | Trialkylphosphine | anti-addition, complete regio- and stereoselectivity | β-boryl acrylates |

| Selenoboration | PCy₃ | anti-3,4-selenoboration | α-vinyl selenides |

| Conjugate Addition | Copper(II) | syn-hydroalkylation | β-disubstituted acrylates |

This table is generated based on findings from analogous alkynoate reactions. nih.govrsc.orgd-nb.info

The addition of bimetallic reagents containing boron and another heteroatom, such as selenium, across the alkyne triple bond is a powerful method for creating multifunctionalized alkenes.

Selenoboration: The transition-metal-free, phosphine-catalyzed selenoboration of α,β-acetylenic esters provides a stereoselective route to vinyl selenides. rsc.org In the presence of a phosphine catalyst like tricyclohexylphosphine (B42057) (PCy₃), the reaction proceeds via an anti-3,4-selenoboration, yielding α-vinyl selenides after protodeboronation. rsc.orgresearchgate.netsemanticscholar.org Theoretical calculations suggest that the phosphine adds to the β-carbon of the alkynoate, reversing the polarity of the triple bond and directing the selenyl group to the α-carbon. rsc.orgresearchgate.netsemanticscholar.org A second molecule of the selenoborane reagent then acts as an autocatalyst to complete the anti-addition. rsc.orgresearchgate.net In the absence of a phosphine catalyst, the regioselectivity switches to favor the formation of β-vinyl selenides. rsc.orgresearchgate.net

A specific example is the reaction of an α,β-acetylenic ester with PhSe-Bpin in the presence of PCy₃, which after workup with methanol (B129727), yields the corresponding α-vinyl selenide. rsc.org

The polarized nature of the triple bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. wikipedia.orgrichmond.edu This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming process. mdpi.com

Mechanism: In a typical Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com For alkynoates, this leads to the formation of a vinyl anion intermediate, which is then protonated to give the final product. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can act as Michael donors. wikipedia.orgmasterorganicchemistry.comnih.gov

Examples:

The reaction of the dimethyl 1,3-acetonedicarboxylate anion with alkyl alkynoates proceeds via a Michael addition followed by a Dieckman cyclization to afford resorcinols in a one-pot synthesis. tandfonline.com

Copper-catalyzed conjugate addition of alkylboranes (alkyl-9-BBN) to alkynoates results in a formal syn-hydroalkylation, producing β-disubstituted acrylates with excellent stereoselectivity. d-nb.info This reaction is believed to proceed through the formation of an alkylcopper(I) species, which then undergoes syn-carbocupration of the alkyne. d-nb.info

The following table presents data on the conjugate addition of alkylboranes to various alkynoates, demonstrating the scope of the reaction.

| Alkynoate Substrate (R group) | Alkylborane (from alkene) | Yield of Conjugate Adduct (%) |

| Phenyl | 1-Hexene | 95 |

| 4-Methoxyphenyl | 1-Hexene | 91 |

| 4-Chlorophenyl | 1-Hexene | 95 |

| Methyl | 1-Hexene | 96 |

| Ethyl | 1-Hexene | 95 |

| Cyclohexyl | 1-Hexene | 96 |

This data is adapted from studies on copper-catalyzed conjugate addition to various alkynoates and illustrates the general applicability of the method. d-nb.info

Selenoboration and Related Heteroatom Additions

Cycloaddition Chemistry of this compound and Analogous Alkynoic Esters

Alkynoates are valuable substrates in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures.

The [2+2] cycloaddition is a photochemical or thermal reaction that forms a four-membered ring from two unsaturated molecules. While thermal [2+2] cycloadditions are often reversible, photochemical variants can be highly efficient for constructing cyclobutane (B1203170) rings. nih.govnih.gov

Photochemical [2+2] Cycloadditions: The photoactivation of α,β-unsaturated esters can lead to intramolecular [2+2] cycloadditions, forming bicyclic products. nih.gov While intermolecular [2+2] cycloadditions with simple alkenes can be challenging due to short substrate lifetimes, tethering the alkene and the alkynoate can facilitate the reaction. nih.gov Boronic esters have been utilized as activating groups to enable [2+2] cycloadditions with a variety of alkenes. nih.gov

Ketene (B1206846) Acetal Cycloadditions: The reaction of ketene acetals with electron-poor alkynes, such as alkynoic esters, can lead to the formation of cyclobutene (B1205218) derivatives, which can then be used to synthesize other compounds. researchgate.net

The table below shows results from an intramolecular [2+2] cycloaddition optimization study on a related system, highlighting the effect of the catalyst.

| Catalyst | Catalyst Loading (mol %) | Conversion (%) |

| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 5 | 78 |

| AuCl(IPr) | 10 | 85 |

| Ru(bpy)₃(PF₆)₂ | 10 | 25 |

This table is based on data for the intramolecular [2+2] cycloaddition of a tethered acrylate (B77674) and alkenylboronic ester, demonstrating the principles applicable to alkynoate cycloadditions. nih.gov

[3+2] Dipolar Cycloadditions

The carbon-carbon triple bond in ynones, such as this compound, serves as a competent dipolarophile in [3+2] cycloaddition reactions. uib.no These reactions involve a three-atom dipole and a two-atom dipolarophile, leading to the formation of five-membered rings. umich.edu Common dipoles that react with ynones include azides, nitrones, azomethine imines and ylides, nitrile oxides, and diazo compounds. uib.no For instance, the reaction of a nitrile imine with an ynone derivative can lead to the formation of pyrazole (B372694) structures. researchgate.net The general mechanism involves the concerted or stepwise addition of the 1,3-dipole to the alkyne. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the substituents on the dipole and the dipolarophile. researchgate.net

In a specific example of a [3+2] cycloaddition, a DABCO-catalyzed reaction between an alkyne and ethyl nitroacetate (B1208598) was utilized to form an isoxazole, demonstrating the utility of this reaction type in synthesizing heterocyclic systems. uni-muenchen.de Although this compound itself was not the specific alkyne used in this documented instance, the reactivity pattern is general for acetylenic esters.

Diels-Alder and Related [4+2] Cycloadditions

This compound can function as a dienophile in Diels-Alder or [4+2] cycloaddition reactions, where it reacts with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The electron-withdrawing nature of the ester group activates the alkyne for reaction with electron-rich dienes. masterorganicchemistry.com These reactions are often regioselective. For example, the cycloaddition of 1-methoxycyclohexa-1,3-dienes with alkylpropiolic esters, a class of compounds to which this compound belongs, leads to the specific formation of 2-alkyl-6-methoxybenzoates. researchgate.net

A study involving the reaction of ethyl hept-2-ynoate with 1-methoxy-4-methylcyclohexa-1,3-diene yielded a mixture of benzoate (B1203000) derivatives, illustrating the potential for multiple products depending on the diene structure. researchgate.net The reaction is typically carried out at elevated temperatures, and the intermediate adducts are often not isolated as they readily aromatize to the final benzoate products. researchgate.net Lewis acids can be employed to enhance the rate and selectivity of Diels-Alder reactions involving acetylenic esters by coordinating to the carbonyl oxygen, thereby lowering the LUMO of the dienophile. acs.org

| Reactants | Conditions | Products | Yield |

| 1-Methoxycyclohexa-1,3-diene and Methyl but-2-ynoate | 180 °C, 16 h | Methyl 2-methoxy-6-methylbenzoate | 65-70% |

| 1-Methoxy-4-methylcyclohexa-1,3-diene and Ethyl hept-2-ynoate | Not specified | Mixture of ethyl 2-butyl-4-methoxy-6-methylbenzoate and ethyl 2-butyl-5-methoxy-6-methylbenzoate | Not specified |

Catalytic Transformations of this compound

Catalysis offers powerful methods for transforming this compound into more complex molecular architectures.

Transition Metal-Catalyzed Rearrangements and Cyclizations

Transition metals, particularly palladium and nickel, are effective catalysts for a variety of transformations involving alkynes. mdpi.comnottingham.ac.uk These include cyclization reactions where the alkyne participates in the formation of new rings. For instance, palladium-catalyzed intramolecular C-H activation/alkenylation reactions of butenylanilines can lead to the formation of quinolines. ehu.eus While a direct example with this compound is not provided, the general reactivity of acetylenic esters in such transformations is well-established. These reactions typically proceed through an oxidative addition of the C-H bond to the metal center, followed by migratory insertion of the alkyne and subsequent reductive elimination.

Nickel-catalyzed reactions of alkyne-tethered electrophiles with organoboron reagents are another powerful tool for constructing cyclic systems. nottingham.ac.uk The reaction mechanism can proceed through either a syn- or anti-carbometalative cyclization pathway, which is influenced by the ligand and reaction conditions. The initial step involves transmetalation of the organoboron reagent to the nickel center, followed by regioselective insertion of the alkyne. The resulting alkenylnickel intermediate then undergoes cyclization onto the tethered electrophile. nottingham.ac.uk

Organocatalysis and Synergistic Catalysis Strategies

Organocatalysis provides a metal-free approach to activating substrates. For α,β-unsaturated systems, secondary amines can form nucleophilic enamines or electrophilic iminium ions. dokumen.pub While specific applications to this compound are not detailed, the principles of organocatalysis are applicable. For example, an organocatalyst could be used to facilitate the addition of a nucleophile to the β-position of the alkyne.

Synergistic catalysis, which combines two different catalytic cycles, offers unique opportunities for novel transformations. soton.ac.uk A strategy combining a Lewis acid to activate a nucleophile and a Lewis base to activate an electrophile could be envisioned for reactions involving this compound. soton.ac.uk Another approach is the merger of photoredox catalysis with organocatalysis or transition metal catalysis. acs.org For instance, a photocatalyst can generate a radical species that then engages in a catalytic cycle mediated by a transition metal or an organocatalyst, enabling unique bond formations that are not accessible through either catalytic system alone. dokumen.pubacs.org

Reactivity of the Ester Moiety and Alkyl Chain

Beyond the reactivity of the alkyne, the ester group and the propyl chain of this compound can also undergo chemical transformations.

Transesterification Studies

The propyl ester of hept-2-ynoic acid can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of an ethyl ester to a propyl ester was achieved using 1-propanol (B7761284) in the presence of a catalytic amount of concentrated sulfuric acid. acs.org Similarly, methyl esters have been converted to other alkyl esters using the desired alcohol and a titanate catalyst. google.com In some cases, transesterification can be an undesired side reaction, for instance, if a reaction mixture contains residual methanol from a previous step, it can lead to the formation of the corresponding methyl ester. wgtn.ac.nz

| Starting Ester | Reagent | Catalyst | Product | Reference |

| Ethyl 6-[N-(2,4-difluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | 1-Propanol | Conc. H₂SO₄ | Propyl 6-[N-(2,4-difluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | acs.org |

| Technical mixture of C6-C10 methyl esters | 2-Propylheptanol | Tetrabutyl titanate | 2-Propylheptyl ester mixture | google.com |

Selective Reductions and Oxidations of this compound

The carbon-carbon triple bond in this compound is a key functional group that allows for a variety of selective chemical transformations. Both reduction and oxidation reactions can be controlled to yield specific products, such as cis- or trans-alkenes, or be taken to completion to form fully saturated alkanes or cleaved to produce carboxylic acids. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.

Selective Reductions

The reduction of alkynes can be controlled to produce alkenes or alkanes. pressbooks.pub The choice between partial reduction to an alkene or complete reduction to an alkane is a critical aspect of synthetic strategy.

Partial Reduction to Alkenes

Partial reduction of an internal alkyne like this compound can yield either a cis or a trans-alkene, depending on the reducing agent used. organicchemistrytutor.com

Cis-Alkene Formation: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), selectively reduces the alkyne to a cis-alkene. pressbooks.puborgosolver.compearson.com The catalyst's reduced activity prevents over-reduction to the alkane. pearson.comthieme-connect.de The reaction proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the formation of propyl (Z)-hept-2-enoate. orgosolver.compearson.com It is crucial to stop the reaction once all the alkyne has been consumed to prevent further reduction of the alkene. thieme-connect.de

Trans-Alkene Formation: The complementary reduction to form a trans-alkene is achieved using a dissolving metal reduction, typically with sodium or lithium in liquid ammonia (B1221849) at low temperatures (-33 °C). pressbooks.puborganicchemistrytutor.com This reaction proceeds through a radical anion intermediate. pressbooks.pub The steric hindrance in the intermediate vinylic anion favors the formation of the more stable trans-isomer, yielding propyl (E)-hept-2-enoate. pressbooks.pub

Complete Reduction to Alkanes

Complete reduction of the alkyne to the corresponding alkane, propyl heptanoate, can be accomplished through catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C). pressbooks.pub This reaction proceeds in two steps, with the initial reduction to the alkene being more exothermic than the subsequent reduction to the alkane. pressbooks.pub

Table 1: Selective Reduction Reactions of this compound

| Desired Product | Reagents and Conditions | Resulting Compound |

|---|---|---|

| cis-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Propyl (Z)-hept-2-enoate |

| trans-Alkene | Na or Li, liquid NH₃, -33 °C | Propyl (E)-hept-2-enoate |

| Alkane | H₂, Pd/C | Propyl heptanoate |

Selective Oxidations

Oxidative cleavage of the triple bond in this compound results in the formation of carboxylic acids. orgoreview.commsu.edu This transformation is a powerful tool for determining the position of the triple bond within a molecule. orgoreview.com

Ozonolysis

The reaction of this compound with ozone (O₃), followed by an aqueous workup, leads to the cleavage of the carbon-carbon triple bond. orgoreview.combyjus.com This process, known as ozonolysis, initially forms an ozonide intermediate. orgoreview.combyjus.com Subsequent hydrolysis of the intermediate, which can be viewed as an acid anhydride (B1165640), yields two carboxylic acids. orgoreview.combyjus.com In the case of this compound, the products are propanoic acid and valeric acid. Alkynes are generally less reactive towards ozone than alkenes. masterorganicchemistry.com

Permanganate (B83412) Oxidation

Strong oxidation with potassium permanganate (KMnO₄) in a basic solution also results in the cleavage of the alkyne. orgoreview.comlibretexts.org The reaction proceeds through a syn-addition of the permanganate ion to the triple bond. orgoreview.com The internal alkyne is cleaved to form two carboxylate salts. libretexts.org Subsequent acidification with water protonates the salts to yield the corresponding carboxylic acids. orgoreview.comlibretexts.org For this compound, this reaction produces propanoic acid and valeric acid.

Table 2: Oxidative Cleavage Reactions of this compound

| Reagent | Intermediate | Final Products |

|---|

Advanced Spectroscopic and Chromatographic Methodologies for Propyl Hept 2 Ynoate Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment of propyl hept-2-ynoate can be achieved.

Proton NMR (1H NMR)

The ¹H NMR spectrum of this compound provides specific signals for each unique proton environment. The ester's propyl group is characterized by a triplet for the terminal methyl protons (H-3'), a sextet for the adjacent methylene (B1212753) protons (H-2'), and another triplet for the methylene protons bonded to the ester oxygen (H-1'). The heptynoate portion of the molecule features a triplet corresponding to the terminal methyl group (H-7) and a characteristic triplet at approximately 2.27 ppm for the methylene protons at the C4 position, which are adjacent to the alkyne. The signals for the other methylene groups (H-5 and H-6) appear as multiplets in the aliphatic region.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1' | ~4.08 | t (triplet) | ~6.7 | 2H |

| H-2' | ~1.68 | sextet | ~7.1 | 2H |

| H-3' | ~0.95 | t (triplet) | ~7.4 | 3H |

| H-4 | ~2.27 | t (triplet) | ~7.2 | 2H |

| H-5 | ~1.52 | m (multiplet) | - | 2H |

| H-6 | ~1.39 | m (multiplet) | - | 2H |

| H-7 | ~0.90 | t (triplet) | ~7.3 | 3H |

Carbon-13 NMR (13C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all ten carbon atoms in this compound. Key signals include the carbonyl carbon (C-1) of the ester group, typically found around 153 ppm. The two sp-hybridized carbons of the alkyne (C-2 and C-3) resonate in the range of 74-91 ppm. wiley-vch.de The carbons of the propyl group and the butyl chain of the heptynoate moiety appear in the upfield aliphatic region.

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~153.0 |

| C-2 | ~90.5 |

| C-3 | ~74.4 |

| C-4 | ~18.3 |

| C-5 | ~29.6 |

| C-6 | ~21.9 |

| C-7 | ~13.4 |

| C-1' | ~66.5 |

| C-2' | ~22.0 |

| C-3' | ~10.4 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. core.ac.ukscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent carbons. For this compound, COSY would show correlations within the propyl group (H-1'/H-2' and H-2'/H-3') and within the butyl chain (H-4/H-5, H-5/H-6, and H-6/H-7), confirming these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It is essential for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton. github.io

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.orgnih.gov In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and its retention time serves as an initial identifier. researchgate.net Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner.

The mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular weight of C₁₀H₁₆O₂. core.ac.uk Characteristic fragmentation patterns for esters include the loss of the alkoxy group and the alkyl chain. nih.gov

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 168 | Molecular Ion [M]⁺ | [C₁₀H₁₆O₂]⁺ |

| 125 | Loss of Propyl radical [M - C₃H₇]⁺ | [C₇H₉O₂]⁺ |

| 111 | Loss of Butyl radical [M - C₄H₉]⁺ | [C₆H₇O₂]⁺ |

| 109 | Loss of Propoxy radical [M - OC₃H₇]⁺ | [C₇H₉O]⁺ |

| 43 | Propyl cation [C₃H₇]⁺ | [C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass, high-resolution mass spectrometry (HRMS) is used to measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the compound's elemental formula. For this compound, the calculated monoisotopic mass is 168.11503 Da. core.ac.uk An HRMS measurement confirming this exact mass would differentiate it from any other isomers or compounds with the same nominal mass but a different elemental composition, such as C₉H₁₂O₃ (168.07864 Da) or C₁₁H₂₀O (168.15142 Da). scispace.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule like this compound. The key characteristic absorption bands are associated with the carbon-carbon triple bond (C≡C) and the ester carbonyl group (C=O). The C≡C stretching vibration in alkynes typically appears in the region of 2100-2260 cm⁻¹, and it is often a sharp but weak band. libretexts.orgmvpsvktcollege.ac.in For internal alkynes, such as this compound, the C≡C stretch may be very weak or absent if the molecule is symmetrical, but the asymmetry in this ester should allow for its observation.

The carbonyl (C=O) stretching vibration of the ester group is a very strong and prominent band, typically found in the range of 1735-1750 cm⁻¹. libretexts.orgpressbooks.pub The exact position can be influenced by conjugation; however, in this compound, the triple bond is not directly conjugated to the carbonyl group, so a value in the higher end of the range is expected. Other significant, though less defining, absorptions include the C-H stretching vibrations of the propyl and butyl groups, which are expected around 2850-3000 cm⁻¹. pressbooks.pubdummies.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole, arising from C-C single bond stretching and various bending vibrations. libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. A key advantage of Raman for a molecule like this compound is that the C≡C triple bond, which gives a weak signal in the IR spectrum, often produces a strong signal in the Raman spectrum. This is because the polarizability of the C≡C bond changes significantly during vibration.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C≡C | Stretch | 2100 - 2260 | Weak to medium pressbooks.pub | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong pressbooks.pub | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to strong pressbooks.pub | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium | Weak |

| C-C | Stretch | 800 - 1200 | Medium | Medium |

This table is generated based on typical vibrational frequencies for the respective functional groups.

Advanced Chromatographic Separation and Purification Techniques

Preparative Column Chromatography and Flash Chromatography

Preparative column chromatography and its faster variant, flash chromatography, are indispensable techniques for the purification of this compound on a laboratory scale. acs.org These methods separate compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). nih.govjst.go.jp For a moderately polar compound like this compound, a common stationary phase is silica gel. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often employed. nih.govnih.gov By gradually increasing the polarity of the eluent (gradient elution), compounds with increasing polarity can be sequentially eluted from the column. acs.org

In the context of synthesizing this compound, flash chromatography would be used after the reaction is complete to separate the desired ester from any unreacted starting materials, such as hept-2-ynoic acid and propanol, and any byproducts. jst.go.jpresearchgate.net The progress of the separation is typically monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction, such as the esterification to produce this compound. beyondlabz.comsigmaaldrich.comwisc.edu A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, usually silica gel. beyondlabz.com The plate is then developed in a chamber containing a suitable solvent system, often a mixture of hexane and ethyl acetate for a compound of this polarity. chemistryhall.com

As the reaction proceeds, the starting materials will be consumed, and the product will be formed. Since this compound is generally less polar than its carboxylic acid precursor (hept-2-ynoic acid), it will travel further up the TLC plate, resulting in a higher retention factor (Rf) value. chemistryhall.com By comparing the spots of the reaction mixture over time with the spots of the starting materials, a chemist can determine when the reaction is complete. libretexts.org Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent like potassium permanganate (B83412), which reacts with the alkyne and other functional groups. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique that can be used for both analytical and preparative purposes in the study of this compound. tandfonline.comresearchgate.net For analytical HPLC, the goal is to determine the purity of a sample with high resolution and sensitivity. A reverse-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be suitable for analyzing this compound. nih.govsielc.com Detection is often performed using a UV detector, as the ester and alkyne functionalities may provide some UV absorbance. nih.gov

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify larger quantities of the compound. ijcpa.innih.gov This technique can be particularly useful for obtaining highly pure samples of this compound, for instance, for use as an analytical standard or for biological testing. nih.gov The conditions developed for analytical HPLC can often be scaled up for preparative separation. google.com

Computational Chemistry and Theoretical Studies on Propyl Hept 2 Ynoate Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For propyl hept-2-ynoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger, would be employed to determine its optimal molecular geometry and various electronic properties. researchgate.netrsc.org

Molecular Structure: The calculations would yield key structural parameters. The linear geometry of the alkyne C≡C bond and the planar nature of the ester group are defining features. DFT provides precise values for bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's lowest energy conformation.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Note: These are illustrative values based on general chemical principles, not from a specific study.)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.34 Å | |

| O-CH2 (propyl) | 1.45 Å | |

| C≡C | 1.20 Å | |

| Bond Angle | O=C-O | 124° |

| C-O-CH2 | 117° |

Electronic Structure: DFT is also instrumental in mapping the electron distribution within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals sites susceptible to nucleophilic and electrophilic attack, respectively. The HOMO is typically located along the C≡C triple bond, indicating its nucleophilic character, while the LUMO is centered on the carbonyl carbon, highlighting its electrophilicity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. For this compound, this would show a region of high negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the carbonyl carbon and the hydrogens of the propyl group, guiding the understanding of intermolecular interactions. researchgate.net

Mechanistic Investigations via Computational Modeling of Reaction Pathways

Computational modeling is essential for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for its various transformations, such as hydrolysis, aminolysis, or addition reactions across the triple bond.

Reaction with Nucleophiles: The reaction of this compound with a nucleophile, such as an amine (aminolysis), can be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netrhhz.net In a stepwise pathway, the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the propoxy group. researchgate.net A concerted mechanism would involve simultaneous bond formation and cleavage in a single transition state. rhhz.net DFT calculations can determine the activation energies for each pathway by locating the transition state structures. The path with the lower activation energy is the more favorable one. rhhz.netrsc.org

Additions to the Alkyne: The C≡C triple bond is a site for various addition reactions. For instance, the mechanism of a phosphine-catalyzed selenoboration of an alkynoate has been investigated using DFT. rsc.org A similar approach could be applied to this compound to understand how a catalyst facilitates the addition of reagents across the triple bond, including the determination of regio- and stereoselectivity by comparing the energies of different transition states. rsc.orgrsc.orgresearchgate.net These studies often reveal that catalyst-substrate interactions, such as hydrogen bonding, can be crucial for enantioselectivity. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a compound and its reactivity. While no specific QSRR model for this compound is published, a model could be developed as part of a larger study on a homologous series of alkynoate esters.

To build a QSRR model, a dataset of related compounds with known reactivity data (e.g., reaction rates or yields) is required. sciforum.netlongdom.org For each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These can include:

Topological descriptors: Based on the 2D structure of the molecule.

Quantum chemical descriptors: Derived from DFT calculations, such as HOMO/LUMO energies, Mulliken charges, or dipole moment. imist.ma

Physicochemical descriptors: Such as the octanol-water partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is generated that links the descriptors to the observed reactivity. longdom.orgnih.govresearchgate.net Such a model could predict the reactivity of this compound or be used to understand which structural features are most influential in the reactions of alkynoate esters. For example, a QSRR study on the reactivity of Michael acceptors has shown the importance of parameters derived from calculated activation energies. ljmu.ac.uk

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSRR Model of Alkynoate Esters

| Compound | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Reactivity (log k) |

|---|---|---|---|---|

| Methyl pent-2-ynoate | 1.5 | -9.8 | -0.5 | -2.1 |

| Ethyl pent-2-ynoate | 2.0 | -9.7 | -0.6 | -2.3 |

| This compound | 3.1 | -9.5 | -0.8 | (Predicted) |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts, which aids in structure elucidation and conformational analysis.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net For this compound, calculations would be performed on its various possible conformers. By calculating the Boltzmann-weighted average of the chemical shifts of the most stable conformers, a theoretical NMR spectrum can be generated. acs.org Comparing this predicted spectrum with experimental data helps to confirm the structure and assign specific signals. researchgate.netacs.org This is particularly useful for assigning diastereotopic protons or carbons in complex molecules. nih.gov

Conformational Analysis: this compound has several rotatable bonds, leading to multiple possible conformations. A conformational search can be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using DFT. nih.gov This analysis reveals the relative energies of different conformers and the energy barriers to rotation, providing insight into the molecule's flexibility and preferred shape in different environments.

Molecular Dynamics Simulations relevant to Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes that are inaccessible through static calculations.

For this compound, MD simulations could be used to study its behavior in a solvent, such as water. This would reveal information about solvation shells, diffusion coefficients, and the orientation of solvent molecules around the ester. mdpi.com MD simulations are particularly powerful for studying processes at interfaces, such as the adsorption of esters onto a surface. princeton.eduacs.org

In the context of reactivity, MD simulations can be used to sample the conformational landscape of the reactant and reactant-catalyst complexes, providing a more dynamic picture of the system prior to reaction. ethz.ch By using advanced techniques like metadynamics combined with ab initio MD, it is possible to simulate the entire reaction pathway, including the role of explicit solvent molecules in stabilizing intermediates and transition states during reactions like hydrolysis. researchgate.net This approach can provide a detailed, time-resolved view of bond-making and bond-breaking events. researchgate.net

Emerging Research Areas and Applications in Propyl Hept 2 Ynoate Chemistry

Development of Novel Catalytic Systems for Alkyne Activation and Functionalization

The functionalization of internal alkynes like propyl hept-2-ynoate hinges on the effective activation of the C≡C triple bond. Traditional methods often required harsh conditions, but modern research emphasizes the development of sophisticated catalytic systems that operate under milder, more selective protocols. numberanalytics.com

Gold(I) complexes have emerged as exceptionally effective catalysts for the electrophilic activation of alkynes. nih.gov These catalysts, often bearing weakly coordinating ligands, can activate the alkyne π-system towards nucleophilic attack, facilitating a range of transformations including hydroamination and hydration. nih.govacs.org The regioselectivity of these reactions is often controlled by electronic factors rather than steric hindrance, a key consideration for unsymmetrical internal alkynes. acs.org

Another significant area of development involves transition metal pincer complexes, particularly with iridium. mdpi.com These systems can promote the isomerization of internal alkynes to allenes via a metal-promoted C-H bond activation mechanism. mdpi.com This process opens up new synthetic pathways by converting the alkyne into a different reactive functional group. mdpi.com Research has also explored the catalytic σ-activation of the C≡C bond, a less common but powerful approach. This can be achieved with Lewis acid catalysis on related propargylic alcohols, generating propargylic cations that are ripe for further reaction. rsc.org Beyond noble metals, even activated γ-alumina has been shown to catalyze transformations of alkynes typically assigned to soft π-Lewis acids like gold, demonstrating a move towards more sustainable and earth-abundant catalysts. kit.edu

| Catalyst Type | Mechanism of Activation | Typical Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Gold(I) Complexes | π-Activation (Electrophilic) | Addition of N- and O-nucleophiles (e.g., hydroamination, hydration) | High efficiency, mild conditions, electronic control of regioselectivity | nih.govacs.org |

| Iridium-Pincer Complexes | C-H Bond Activation | Isomerization to allenes | Provides access to alternative functionalities (allenes) | mdpi.com |

| Ruthenium Complexes | C-H Bond Activation / Hydride Insertion | Cross-dimerization with alkenes | High atom economy for C-C bond formation | acs.org |

| Activated γ-Alumina | π-Activation (Lewis Acidic Sites) | Cycloisomerization of enynes and diynes | Metal-free, sustainable, solid-state reactions | kit.edu |

| Cobalt Complexes | Reductive Coupling | Alkyne/acrylate (B77674) cross-dimerization | Forms monoene products with specific regioselectivity | acs.org |

Advanced Synthetic Strategies for Complex Molecule Construction

The unique reactivity of internal alkynes is a cornerstone for the construction of complex molecular architectures. numberanalytics.com this compound, with its ester functionality and internal triple bond, is an ideal substrate for a variety of advanced synthetic transformations that build molecular complexity in a controlled and efficient manner.

One of the most powerful strategies is the stereo-divergent functionalization of the alkyne. rsc.org This allows for the selective synthesis of either E- or Z-alkenes from the same starting alkyne, typically through controlled hydrogenation using specialized catalytic systems. rsc.org This stereochemical control is critical in the synthesis of pharmaceuticals and agrochemicals, where the geometry of a double bond can profoundly impact biological activity. rsc.org

Hydrofunctionalization reactions, which involve the addition of H-X across the triple bond, are also central to modern synthesis. The regioselective hydroarylation of internal alkynes, for instance, can be achieved using aryl diazonium salts and silanes to install both an aryl group and a hydrogen atom across the alkyne, leading to valuable trisubstituted olefins. rsc.org Furthermore, multicomponent reactions (MCRs) offer a highly efficient route to complex products by forming multiple chemical bonds in a single step. rsc.org These reactions can directly difunctionalize an alkyne, rapidly building molecular complexity from simple precursors. rsc.org Cross-dehydrogenative coupling (CDC) represents another frontier, enabling the formation of C-C bonds by coupling C-H bonds with the alkyne, avoiding the need for pre-functionalized starting materials and improving atom economy. researchgate.net

| Synthetic Strategy | Description | Typical Product | Key Features | Reference |

|---|---|---|---|---|

| Stereo-divergent Hydrogenation | Selective reduction of the alkyne to form either the cis- or trans-alkene. | (E)- or (Z)-Alkenes | Crucial for controlling stereochemistry in target molecules. | rsc.org |

| Regioselective Hydroarylation | Addition of an aryl group and a hydrogen atom across the triple bond. | Trisubstituted Alkenes | Excellent functional group tolerance and application in late-stage functionalization. | rsc.org |

| Multicomponent Reactions (MCRs) | One-pot reactions where two or more new bonds are formed across the alkyne. | Highly functionalized, complex molecules | High efficiency, minimizes reaction steps and waste. | rsc.org |

| Cross-Dehydrogenative Coupling (CDC) | Formation of a new bond by coupling a C-H bond with the alkyne C-H bond. | Substituted Alkynes/Alkenes | Avoids pre-functionalization, high atom economy. | researchgate.net |

| Differential Dihydrofunctionalization | Stepwise functionalization of both π bonds of the alkyne in a single reaction. | Benzylic Alkyl Boronates | Builds significant complexity from a simple starting material. | nih.gov |

Interdisciplinary Research in Organic Synthesis and Beyond

The synthetic methodologies developed for alkynes like this compound have significant implications for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine. The nitrile functional group, for example, which can be introduced via hydrocyanation of alkynes, is a versatile precursor to amines, amides, and carboxylic acids—functional groups that are ubiquitous in pharmaceuticals. rsc.org

The construction of complex molecules, such as natural products and their analogs, often relies on the strategic use of alkyne building blocks. numberanalytics.com The ability to perform late-stage functionalization on a complex molecule containing an alkyne moiety is particularly valuable in drug discovery for creating libraries of related compounds for structure-activity relationship studies. rsc.org Furthermore, interdisciplinary studies that combine metabolomics, genomics, and systems biology are crucial for fully understanding the mechanisms of action and therapeutic potential of complex natural products, many of which are synthesized using alkyne-based strategies. mdpi.com

Potential as Building Blocks in Materials Science and Polymer Chemistry

The carbon-carbon triple bond is not only a key functional group for small molecule synthesis but also a valuable monomer unit for the construction of advanced polymers and materials. numberanalytics.comrsc.org While this compound itself has not been extensively reported as a monomer, internal alkynes are a significant class of compounds for creating polymers with unique properties. researchgate.net

Alkynes can be polymerized through various techniques, including metathesis, radical, and coordination polymerization, to produce conjugated polymers. numberanalytics.com These polymers often exhibit interesting electronic and optical properties due to the delocalized π-systems in their backbones. oup.com For example, poly(aryleneethynylene)s, synthesized via Sonogashira coupling, are a well-known class of conjugated polymers. oup.com The properties of alkyne-based polymers can be tailored by functionalizing the polymer backbone or by using functionalized monomers. numberanalytics.com

These materials are being explored for a wide range of high-tech applications:

Energy Storage: As materials for batteries and supercapacitors, leveraging their conductivity. numberanalytics.com

Biomedical Devices: For use in biocompatible implants and biosensors. numberanalytics.comrsc.orgresearchgate.net

Electronic Materials: In the development of organic semiconductors and fluorescent sensors. rsc.orgresearchgate.netmdpi.com

Aerospace Materials: As components in high-thermal-stability composites and adhesives. numberanalytics.com

The synthesis of cyclic polymers from alkyne monomers has further expanded their potential applications into areas like polyolefins. rsc.orgresearchgate.net The development of alkyne-based three-dimensional polymers has shown promise for applications such as the selective fluorescent detection of metal ions. mdpi.com

| Application Area | Relevant Polymer Property | Example Technology | Reference |

|---|---|---|---|

| Energy Storage | Conductivity, Thermal Stability | Batteries, Supercapacitors | numberanalytics.com |

| Biomedical Devices | Biocompatibility | Implants, Biosensors | numberanalytics.comrsc.orgresearchgate.net |

| Advanced Materials | High Thermal Stability | Aerospace Composites, Adhesives | numberanalytics.com |

| Electronics | Conjugated π-system | Organic Semiconductors, Fluorescent Probes | rsc.orgresearchgate.netmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products